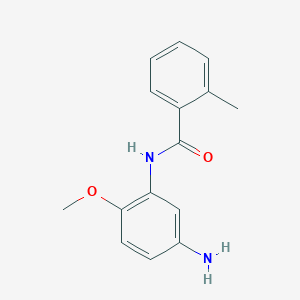

N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide

Description

Background and Significance

This compound belongs to the extensive family of benzamide derivatives, which have demonstrated remarkable versatility in chemical and biological applications. The compound's significance stems from its unique structural features that position it as a valuable intermediate in synthetic organic chemistry. Benzamides, as a chemical class, are recognized for their roles as analgesics, anti-inflammatory agents, antipyretics, and psychiatric medications. The presence of both amino and methoxy functional groups in the target compound enhances its potential for further chemical modifications and biological interactions.

The structural complexity of this compound is reflected in its International Union of Pure and Applied Chemistry name and its corresponding chemical identifiers. The compound is catalogued in the PubChem database with the Chemical Abstracts Service number 926247-85-0, facilitating its identification and research applications. The molecular architecture features a 2-methylbenzamide core linked to a substituted aniline derivative, creating opportunities for diverse chemical reactivity patterns.

Research interest in this compound has been driven by the broader recognition of benzamide derivatives as important pharmacological agents. Studies have demonstrated that substituted benzamides can serve as effective therapeutic agents for various medical conditions, including neurological disorders where they function as modulators of specific biological pathways. The structural modifications present in this compound may contribute to distinct pharmacological profiles compared to other benzamide derivatives.

Table 1: Fundamental Chemical Properties of this compound

Historical Context of Benzamide Derivatives Research

The historical development of benzamide research traces its origins to the pioneering work of Friedrich Wöhler, who first discovered benzamide in 1833. However, the foundational understanding of benzamide chemistry emerged from the collaborative investigations of Wöhler and Justus von Liebig in 1832, when they identified benzamide as the first organic molecule exhibiting polymorphism. Their groundbreaking research on oil of bitter almonds led to the recognition of benzoyl as an organic radical, establishing the conceptual framework for structure-based organic chemistry.

The collaboration between Wöhler and Liebig was initiated during a period of scientific uncertainty regarding organic compounds. Their systematic investigation of benzaldehyde transformations resulted in the preparation of benzamide through the reaction of benzoyl chloride with ammonia. This work represented a pivotal moment in organic chemistry, as it demonstrated the preservation of molecular identity through various chemical transformations. The recognition of benzamide polymorphism in 1832 marked the beginning of systematic studies into crystal structure variations, though the complete structural characterization would not be achieved until much later.

The evolution of benzamide research continued throughout the nineteenth and twentieth centuries, with researchers gradually recognizing the therapeutic potential of benzamide derivatives. The development of substituted benzamides as pharmaceutical agents gained momentum in the early twentieth century, when investigators began exploring their medical applications. This period witnessed the systematic investigation of structure-activity relationships within the benzamide family, leading to the development of numerous clinically relevant compounds.

Contemporary benzamide research has expanded to encompass sophisticated analytical techniques and computational approaches. Modern investigations utilize advanced crystallographic methods, spectroscopic analysis, and molecular modeling to understand the complex behavior of benzamide derivatives. The discovery of additional benzamide polymorphs, including forms three and four, has demonstrated the continued relevance of this chemical class in advancing our understanding of molecular organization and crystal engineering.

Current State of Knowledge

Current research on this compound and related compounds reflects the growing sophistication of modern chemical science. The compound has been characterized using comprehensive analytical methods, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, providing detailed insights into its molecular structure and properties. These investigations have established the precise three-dimensional arrangement of atoms within the molecule, enabling researchers to predict and understand its chemical behavior.

Recent synthetic methodologies have focused on developing efficient routes for the preparation of this compound and similar derivatives. Advanced synthetic strategies employ one-pot reaction sequences that streamline the preparation process while maintaining high yields and product purity. These methodological improvements have facilitated larger-scale investigations and enhanced the accessibility of the compound for research applications.

The contemporary understanding of benzamide derivatives extends beyond individual compounds to encompass their broader therapeutic potential. Research has demonstrated that substituted benzamides can function as effective agents for treating various medical conditions, with particular emphasis on neurological and psychiatric applications. The development of benzamide-based therapeutics has highlighted the importance of structural optimization in achieving desired biological activities while minimizing adverse effects.

Table 2: Recent Research Developments in Benzamide Derivative Chemistry

Current investigations into this compound also emphasize its potential as a building block for more complex molecular architectures. The presence of reactive functional groups, including the amino and methoxy substituents, provides opportunities for further chemical modifications that can enhance biological activity or alter physicochemical properties. This versatility positions the compound as a valuable intermediate in the development of novel therapeutic agents and research tools.

The integration of computational chemistry methods has revolutionized the study of benzamide derivatives, enabling researchers to predict molecular properties and optimize synthetic strategies. Molecular modeling techniques provide insights into conformational preferences, intermolecular interactions, and potential binding modes with biological targets. These computational approaches complement experimental investigations and accelerate the discovery and development of new benzamide-based compounds with enhanced properties and applications.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-5-3-4-6-12(10)15(18)17-13-9-11(16)7-8-14(13)19-2/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVJMNMNXLROQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated synthesis systems to optimize yield and purity while minimizing waste and production time.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide is utilized in several scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The benzamide structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, applications, and properties of N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide and related benzamide derivatives:

Physicochemical Properties

- Solubility: The amino and methoxy groups in the target compound improve aqueous solubility compared to lipophilic analogs like 5-Chloro-2-methoxy-N-phenethylbenzamide .

- Lipophilicity: N,N-Dimethylbenzamide derivatives (e.g., 5-amino-2-methoxy-N,N-dimethylbenzamide, CAS: 22802-73-9) exhibit higher logP values due to alkylation, which may enhance blood-brain barrier penetration .

Research Findings and Contradictions

- Synthesis Efficiency : Acid chloride routes outperform coupling agents (e.g., DCC/DMAP) in benzamide synthesis, as seen in .

- Biological Activity : While some benzamides (e.g., clebopride) show dual antipsychotic and gastrointestinal effects, others (e.g., BRL 20596 ) lack gastric activity despite similar structures, underscoring substituent-dependent effects .

- Catalytic Utility: Bidentate directing groups (e.g., anthraquinone derivatives) are more effective in C-H activation than monodentate analogs, suggesting the target compound’s amino-methoxyphenyl group may require optimization for such applications .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound consists of an amine group, a methoxy group, and a benzamide moiety. This configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Activity : The compound has been investigated for its anticancer effects. Preliminary studies suggest it may inhibit the growth of various cancer cell lines by interfering with critical cellular pathways involved in proliferation and survival .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, its binding affinity for receptor tyrosine kinases has been explored, indicating a potential role in cancer therapy .

Case Studies

- Anticancer Efficacy : A study assessed the cytotoxicity of this compound against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The results demonstrated significant inhibition of cell proliferation at concentrations ranging from 0.1 to 100 µM, suggesting its potential as an anticancer agent .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results indicated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its therapeutic potential in treating bacterial infections.

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide, and what methodological considerations are critical for optimizing yield?

The synthesis typically involves an amidation reaction between 2-methylbenzoic acid derivatives and 5-amino-2-methoxyaniline. Key steps include:

- Coupling agents : Use of carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) with catalysts such as 4-dimethylaminopyridine (DMAP) to activate the carboxyl group .

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) at room temperature to stabilize intermediates and minimize side reactions .

- Purification : Column chromatography or recrystallization from ethanol to isolate the product.

Critical parameters : Stoichiometric ratios, reaction time, and moisture control to prevent hydrolysis of the coupling agent.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic techniques :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy at C2, methyl at C2’). Discrepancies in aromatic proton splitting may indicate regioisomeric impurities .

- IR spectroscopy : Peaks near 1650 cm⁻¹ confirm the amide carbonyl group .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >95% .

- Elemental analysis : Validate empirical formula (e.g., C₁₅H₁₆N₂O₂) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Antimicrobial testing : Disk diffusion assays against Staphylococcus aureus or E. coli .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given structural similarity to benzamide-based inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

- Dose-response profiling : Test a wider concentration range (e.g., 0.1–100 µM) to identify off-target effects .

- Mechanistic studies :

- Apoptosis assays (Annexin V/PI staining) to confirm programmed cell death .

- Molecular docking to predict interactions with targets like tubulin or topoisomerases, which may explain cell-line-specific efficacy .

- Metabolic stability : Assess degradation in liver microsomes to rule out pharmacokinetic variability .

Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?

- Prodrug design : Introduce phosphate or glycoside groups at the methoxy position to enhance hydrophilicity .

- Co-crystallization : Use co-formers like cyclodextrins or succinic acid, validated via X-ray crystallography (SHELX refinement) .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Q. How do substituent modifications (e.g., halogens, methoxy) influence structure-activity relationships (SAR)?

- Comparative studies : Synthesize analogs (e.g., 5-fluoro or 5-chloro derivatives) and evaluate IC₅₀ shifts in biological assays .

- Electron-withdrawing groups : Fluorine at C5’ increases electrophilicity, enhancing DNA intercalation potential .

- Steric effects : Bulkier groups (e.g., trifluoromethyl) may reduce binding to narrow enzymatic pockets .

Q. Table 1: Biological Activity of Structural Analogs

| Derivative | Substituent | IC₅₀ (µM, MCF-7) | LogP |

|---|---|---|---|

| Parent compound | -OCH₃, -CH₃ | 12.3 | 2.8 |

| 5-Fluoro analog | -F, -CH₃ | 8.7 | 3.1 |

| 5-Chloro analog | -Cl, -CH₃ | 9.5 | 3.4 |

| 2-Methoxy-5-nitro derivative | -NO₂, -OCH₃ | 23.1* | 1.9 |

*Reduced activity due to nitro group’s metabolic instability .

Q. What advanced analytical techniques are suitable for studying its interaction with biomacromolecules?

Q. How can computational methods guide the optimization of this compound?

- QSAR modeling : Use Gaussian or MOE to correlate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity .

- MD simulations : Simulate binding persistence in ATP-binding pockets (e.g., EGFR kinase) over 100-ns trajectories .

- ADMET prediction : SwissADME or ADMETLab to forecast toxicity risks (e.g., hERG inhibition) .

Q. Methodological Notes

- Contradiction handling : Replicate assays in triplicate and use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to validate reproducibility .

- Safety protocols : Adhere to UN3077 guidelines for handling environmentally hazardous solids during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.